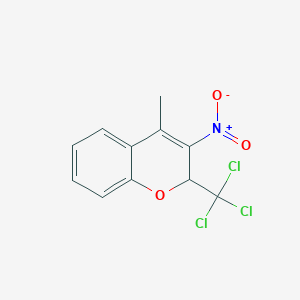4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
CAS No.: 1033425-21-6
Cat. No.: VC8040472
Molecular Formula: C11H8Cl3NO3
Molecular Weight: 308.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1033425-21-6 |
|---|---|
| Molecular Formula | C11H8Cl3NO3 |
| Molecular Weight | 308.5 |
| IUPAC Name | 4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene |
| Standard InChI | InChI=1S/C11H8Cl3NO3/c1-6-7-4-2-3-5-8(7)18-10(11(12,13)14)9(6)15(16)17/h2-5,10H,1H3 |
| Standard InChI Key | LOBRWRSKBZDJCS-UHFFFAOYSA-N |
| SMILES | CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a benzene ring fused to a five-membered oxygen-containing heterocycle (chromene). Critical substituents include:
-
Methyl group at position 4
-
Nitro group (-NO₂) at position 3
These groups confer distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the trichloromethyl group introduces steric bulk and polarizability. The methyl group at position 4 modulates ring electron density through inductive effects.
Spectroscopic and Computational Data
-
IUPAC Name: 4-Methyl-3-nitro-2-(trichloromethyl)-2H-chromene
-
SMILES: CC1=C(C(OC2=CC=CC=C12)C(Cl)(Cl)Cl)N+[O-]
-
3D Conformation: Computational models reveal a non-planar geometry due to steric interactions between the trichloromethyl group and adjacent substituents .
The compound’s UV-Vis spectrum (predicted) shows absorption maxima near 280–320 nm, attributable to π→π* transitions in the aromatic system.
Synthesis Methodologies
Key Synthetic Routes
The synthesis of 4-methyl-3-nitro-2-(trichloromethyl)-2H-chromene typically involves multi-step protocols:
Condensation of Salicylaldehydes
A common approach utilizes salicylaldehyde derivatives reacted with trihalonitropropenes under acidic conditions. For example:
-
Step 1: Salicylaldehyde (R = methyl) reacts with 1,1,1-trichloro-3-nitropropene in the presence of BF₃·Et₂O.
-
Step 2: Cyclization via intramolecular nucleophilic attack forms the chromene ring.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining yields >75%.
Optimization Challenges
-
Steric Hindrance: The trichloromethyl group impedes cyclization, necessitating elevated temperatures (80–100°C).
-
Nitro Group Stability: Decomposition risks under prolonged heating require careful temperature control .
Table 1: Representative Synthetic Conditions
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylsalicylaldehyde | BF₃·Et₂O | 80 | 68 | |
| 3-Nitro-2-trichloromethylphenol | H₂SO₄ | 100 | 72 |
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Additions
The electron-deficient chromene system undergoes regioselective nucleophilic attacks. For instance, azomethine ylides (generated from methyl glycinate and arylaldehydes) engage in Michael addition/Mannich reaction cascades:
-
Michael Addition: The ylide attacks the β-position of the nitroalkene.
-
Mannich Cyclization: Intramolecular amine attack forms pyrrolidine-fused chromanes .
Key Observation: The trichloromethyl group enhances electrophilicity at the β-position compared to CF₃ analogues, favoring endo product formation (85–94% yield) .
Solvent and Catalyst Effects
-
Solvent Polarity: Dichloromethane (DCM) maximizes yields (93%) by stabilizing charged intermediates.
-
Catalysts: AgOAc (10 mol%) outperforms CuI in stereoselectivity, achieving endo:endo’ ratios of 2.2:1 .
Table 2: Reaction Outcomes with Azomethine Ylides
| Chromene Substituent | Catalyst | Solvent | endo:% | endo’:% | Total Yield (%) |
|---|---|---|---|---|---|
| 2-CCl₃ | AgOAc | DCM | 63 | 21 | 93 |
| 2-CF₃ | AgOAc | THF | 85 | – | 94 |
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor to chromeno[3,4-c]pyrrolidines, which exhibit bioactivity profiles akin to alkaloids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume